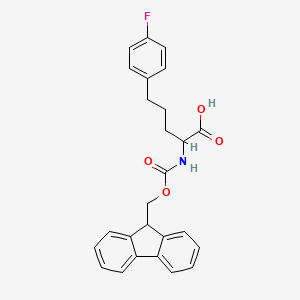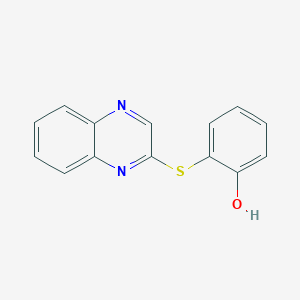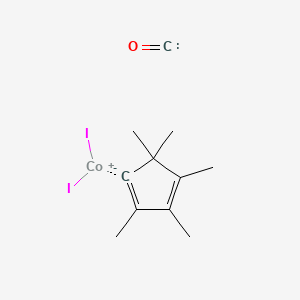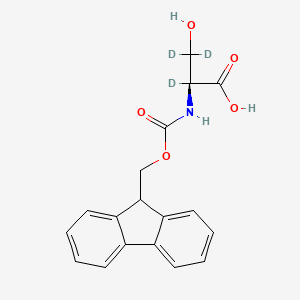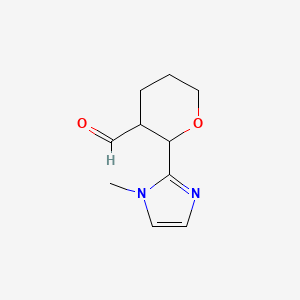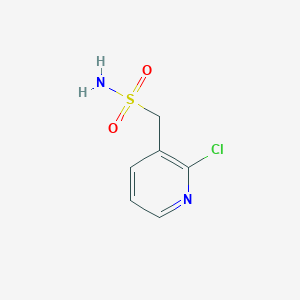
(2-Chloropyridin-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloropyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 g/mol . This compound is characterized by the presence of a chlorinated pyridine ring and a methanesulfonamide group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Chloropyridin-3-yl)methanesulfonamide typically involves the reaction of 2-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like toluene . The mixture is then evaporated under reduced pressure, and the residue is treated with water and rendered alkaline with sodium hydroxide. The product is extracted with chloroform, dehydrated, and recrystallized from petroleum benzine to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions, often in the presence of a base and an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(2-Chloropyridin-3-yl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Chloropyridin-3-yl)methanesulfonamide depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Bromopyridin-3-yl)methanesulfonamide: Similar structure but with a bromine atom instead of chlorine.
(2-Fluoropyridin-3-yl)methanesulfonamide: Similar structure but with a fluorine atom instead of chlorine.
(2-Iodopyridin-3-yl)methanesulfonamide: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
(2-Chloropyridin-3-yl)methanesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can be readily substituted, making it a versatile intermediate in various chemical syntheses.
Properties
Molecular Formula |
C6H7ClN2O2S |
|---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
(2-chloropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7ClN2O2S/c7-6-5(2-1-3-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
InChI Key |
UOIYSVWBZSWOER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



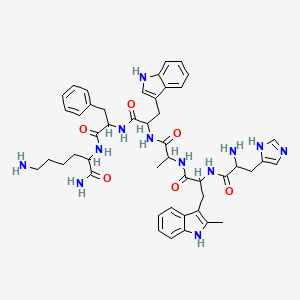
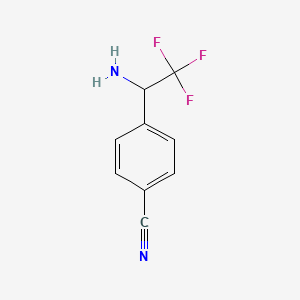

![1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)-4-oxo-quinoline-3-carboxylic acid; methanesulfonic acid;Danofloxacin mesylate](/img/structure/B12313240.png)
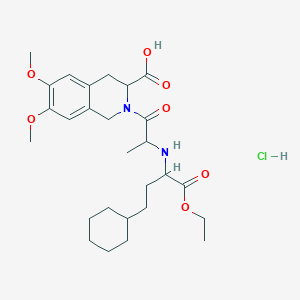
![N-[3-(Aminomethyl)phenyl]-2-methoxyacetamide hydrochloride](/img/structure/B12313254.png)
